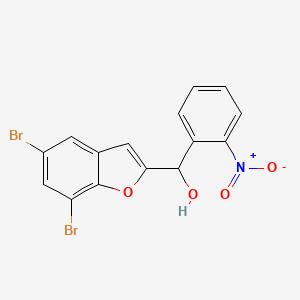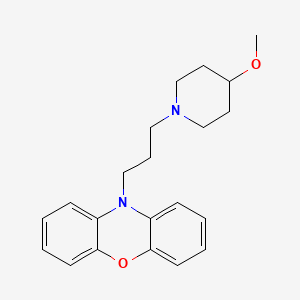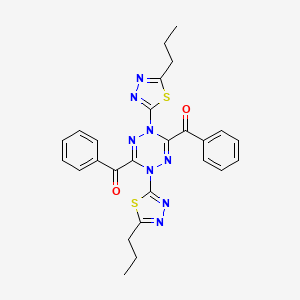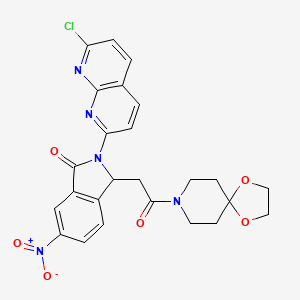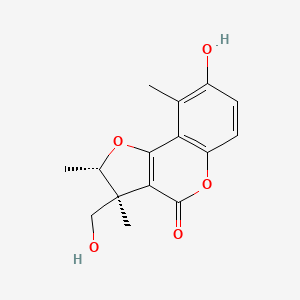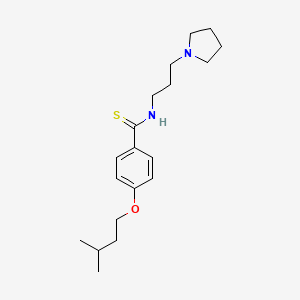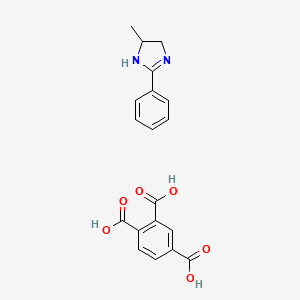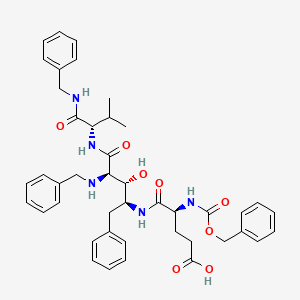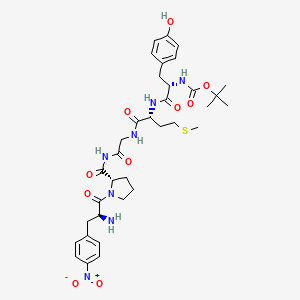![molecular formula C20H27N5O6 B12714127 2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid CAS No. 2945-20-2](/img/structure/B12714127.png)
2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 72868 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with various biological systems, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 72868 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 72868 is scaled up to meet the demands of research and commercial applications. This often involves the use of large-scale reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 72868 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
The reactions involving NSC 72868 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles that can replace specific functional groups within the compound.
Major Products Formed
The major products formed from the reactions of NSC 72868 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
NSC 72868 has a wide range of scientific research applications, making it a valuable tool in multiple fields:
Chemistry: In chemistry, NSC 72868 is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to investigate cellular processes and molecular interactions, providing insights into the fundamental mechanisms of life.
Medicine: In medicine, NSC 72868 is explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: In industrial applications, the compound is used in the development of new materials and technologies, contributing to advancements in various sectors.
Wirkmechanismus
The mechanism of action of NSC 72868 involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to proteins, enzymes, or receptors, altering their activity and influencing cellular processes. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 72868 can be compared to other similar compounds to highlight its unique properties and potential advantages:
Similar Compounds: Compounds such as NSC 125973 and NSC 34521 share structural similarities with NSC 72868 but may differ in their specific biological activities and applications.
Uniqueness: The uniqueness of NSC 72868 lies in its specific chemical structure and the resulting interactions with biological systems, which can lead to distinct effects and applications compared to other compounds.
Eigenschaften
CAS-Nummer |
2945-20-2 |
|---|---|
Molekularformel |
C20H27N5O6 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-[[4-[3-(2-amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27N5O6/c1-11-14(18(29)25-20(21)23-11)3-2-10-22-13-6-4-12(5-7-13)17(28)24-15(19(30)31)8-9-16(26)27/h4-7,15,18,22,29H,2-3,8-10H2,1H3,(H,24,28)(H,26,27)(H,30,31)(H3,21,23,25) |
InChI-Schlüssel |
UUCKJFUGBJJJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N=C(N1)N)O)CCCNC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


